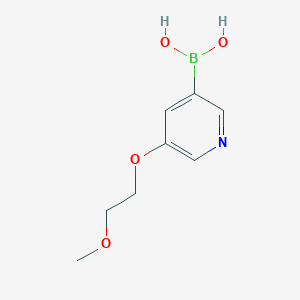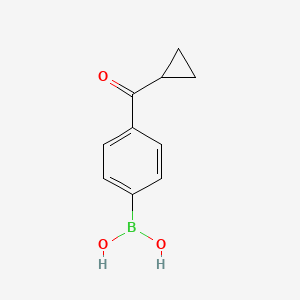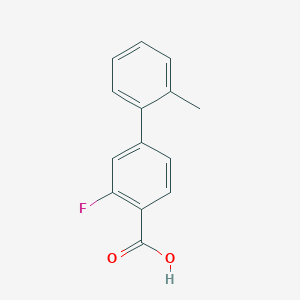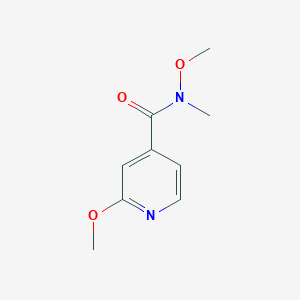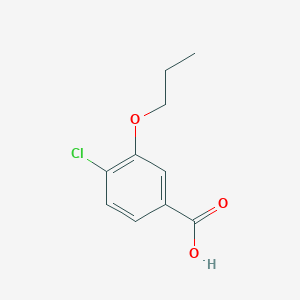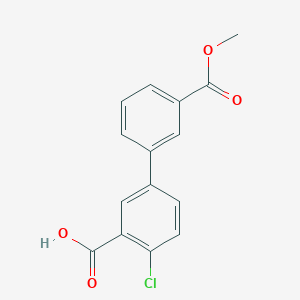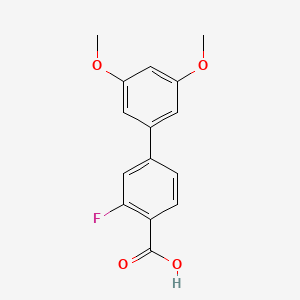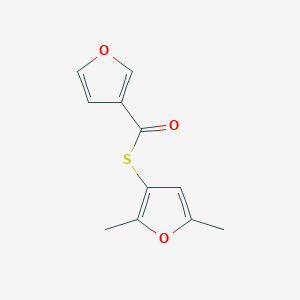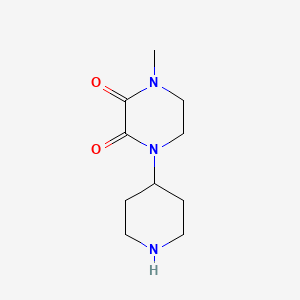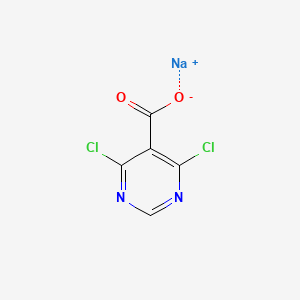
Sodium 4,6-dichloropyrimidine-5-carboxylate
Vue d'ensemble
Description
Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5HCl2N2NaO2 and a molecular weight of 214.97 .
Molecular Structure Analysis
The InChI code for Sodium 4,6-dichloropyrimidine-5-carboxylate is1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Sodium 4,6-dichloropyrimidine-5-carboxylate has a molecular weight of 214.97 .Applications De Recherche Scientifique
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of pyrimidine-based compounds. These compounds are precursors of N-heterocyclic systems .
- Method : The experimental results reported involve aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Application in the Synthesis of Pharmacologically Active Compounds
- Field : Medicinal Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of pharmacologically active compounds .
- Method : The multistep-synthesis was initiated by the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis and substitution .
- Results : The compounds synthesized have been applied on a large scale in the medical and pharmaceutical fields .
Application in the Synthesis of Diazines
- Field : Organic Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of diazines, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances) and have a wide range of pharmacological applications .
- Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results : The synthetic methodologies serve molecules with improved druglikeness and ADME-Tox properties .
Application in SNAr Reactions
- Field : Organic Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Method : The experimental results reported involve aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Application in the Synthesis of Anticancer Drugs
- Field : Medicinal Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of anticancer drugs . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
- Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results : The synthetic methodologies serve molecules with improved druglikeness and ADME-Tox properties .
Application in Aromatic Nucleophilic Substitution Reactions
- Field : Organic Chemistry
- Summary : Sodium 4,6-dichloropyrimidine-5-carboxylate is used in aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Method : The experimental results reported involve aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Safety And Hazards
Propriétés
IUPAC Name |
sodium;4,6-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIVMSJBYGTFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4,6-dichloropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




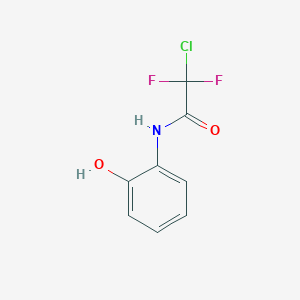
![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

